Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by nucleophilic alkylation of the resulting heterocyclic scaffold . The reaction conditions often require refluxing the mixture until the evolution of hydrogen sulfide ceases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound shares the oxadiazole ring and has applications in energetic materials.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds are used in pharmaceuticals and have similar structural features.
Uniqueness
Ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)4-6-8-5(2)12-9-6/h3-4H2,1-2H3 |
InChI Key |
QNEBWLMMLQUUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.